molecular formula C14H12ClNO4S B2576762 3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 438021-88-6

3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid

Cat. No. B2576762
CAS RN: 438021-88-6
M. Wt: 325.76
InChI Key: GDSRKKAEEKYVAQ-UHFFFAOYSA-N
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Description

“3-[(3-Chlorophenyl)sulfamoyl]-4-methylbenzoic acid” is a chemical compound with the CAS Number: 306955-84-0 . It has a molecular weight of 311.75 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C13H10ClNO4S/c14-10-4-2-5-11(8-10)15-20(18,19)12-6-1-3-9(7-12)13(16)17/h1-8,15H,(H,16,17) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 311.75 .

Scientific Research Applications

Antiviral and Antibacterial Properties

Compounds derived from sulfamoyl benzoic acid have been investigated for their antiviral and antibacterial activities. For instance, certain derivatives have shown significant anti-viral activity against tobacco mosaic virus (Naidu et al., 2012). Similarly, 4-chloro-3-sulfamoylbenzoic acid has demonstrated moderate anti-bacterial activity against both gram-positive and gram-negative bacteria, showcasing its potential in developing new antimicrobial agents (Kavitha et al., 2020).

Catalysis and Green Chemistry

Sulfamoyl benzoic acid derivatives are also explored in catalysis, contributing to green chemistry applications. Sulfonated diatomite, a material related to sulfamoyl functionalities, has been used as an efficient heterogeneous solid acid nanoporous catalyst for the synthesis of dibenzo[a,j]xanthenes under solvent-free conditions, emphasizing the role of such compounds in facilitating environmentally friendly chemical processes (Naeimi & Nazifi, 2014).

Material Science

In material science, the structural and reactivity studies of sulfamoyl benzoic acid derivatives have led to the development of new materials with potential applications in sensors and selective adsorption of dyes. The investigation into microporous anionic metal-organic frameworks incorporating sulfone functionalities, for example, has revealed their capabilities in lanthanide post-functionalization and their use as luminescent probes and in dye adsorption processes (Guo et al., 2017).

Environmental Applications

The environmental applications of sulfamoyl benzoic acid derivatives include studies on the oxidative desulfurization of diesel fuel, highlighting their potential in reducing sulfur content and improving fuel quality with minimal environmental impact (Gao et al., 2010). These studies demonstrate the diverse applications of sulfamoyl benzoic acid derivatives in addressing global challenges in health, sustainability, and environmental protection.

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . These statements indicate that the compound is harmful if swallowed and may cause respiratory irritation .

properties

IUPAC Name

3-[(3-chlorophenyl)sulfamoyl]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c1-9-5-6-10(14(17)18)7-13(9)21(19,20)16-12-4-2-3-11(15)8-12/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSRKKAEEKYVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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